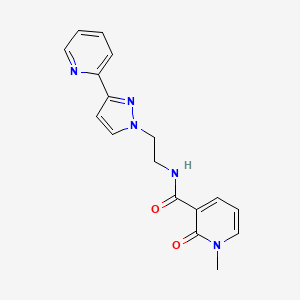

1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

1-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-21-10-4-5-13(17(21)24)16(23)19-9-12-22-11-7-15(20-22)14-6-2-3-8-18-14/h2-8,10-11H,9,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHNZVUBDCNAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex compound that belongs to the class of dihydropyridines and incorporates both pyrazole and pyridine moieties. These structural features suggest potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions, typically starting from readily available pyridine and pyrazole derivatives. The synthesis can be optimized through various methods including condensation reactions and cyclization techniques. For instance, the use of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine in combination with appropriate aldehydes can yield the desired product with significant yields .

Table 1: Summary of Synthesis Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | Ambient temperature, methanol | 81 |

| Aldehyde (e.g., 2-pyridinecarboxaldehyde) | Stirring for 24 hours | N/A |

The biological activity of 1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is primarily attributed to its ability to interact with various molecular targets. Studies have shown that dihydropyridine derivatives can inhibit Transforming Growth Factor beta (TGFβ) signaling pathways, which are crucial in cellular processes such as proliferation and differentiation .

Biological Activity

Recent research highlights several biological activities associated with this compound:

Antimicrobial Activity : Compounds containing pyridine and pyrazole rings have shown significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For example, derivatives of pyridine have been reported to exhibit high inhibitory activity against Staphylococcus aureus, demonstrating their potential as antimicrobial agents .

Anticancer Properties : Research into similar dihydropyridine compounds indicates that they may possess anticancer properties by modulating cell signaling pathways. The inhibition of TGFβ has been linked to reduced tumor growth and metastasis in various cancer models .

Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. This is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter levels .

Case Studies

A study investigated the effects of a related dihydropyridine compound on human embryonic stem cells (hESCs), revealing an IC50 value in the nanomolar range for TGFβ inhibition. The study concluded that these compounds did not adversely affect cell viability at concentrations below 10 µM, indicating a favorable safety profile for further development .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The incorporation of the pyrazole and pyridine rings may enhance the cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

-

Anti-inflammatory Effects

- Compounds similar to 1-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests potential as non-steroidal anti-inflammatory drugs (NSAIDs) with dual inhibition capabilities .

- Antimicrobial Properties

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Variations in substituents on the dihydropyridine or pyrazole rings can significantly alter biological activity, highlighting the importance of SAR studies in drug design.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- A study examined a series of dihydropyridine derivatives for their anticancer potential against breast cancer cell lines, revealing that modifications to the pyrazole moiety increased cytotoxicity significantly .

- Another investigation focused on anti-inflammatory activity, where specific substitutions on the pyridine ring enhanced COX inhibition compared to traditional NSAIDs .

Table 1: Summary of Biological Activities

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Reaction:

Conditions:

-

Acidic hydrolysis: 6 M HCl, reflux, 12 h.

-

Basic hydrolysis: 2 M NaOH, 80°C, 8 h.

This reaction is critical for modifying the compound’s polarity and bioavailability.

Electrophilic Substitution on the Pyridine Ring

The electron-deficient pyridine ring participates in electrophilic substitutions, such as nitration or halogenation, at the C-4 or C-5 positions.

Nitration

Reaction:

Conditions:

Halogenation

Reaction (Chlorination):

Conditions:

Pyrazole Ring Reactivity

The pyrazole ring engages in coordination chemistry and cycloaddition reactions due to its nitrogen-rich structure.

Metal Coordination

The pyrazole N-atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Example:

Conditions:

Cycloaddition Reactions

The pyrazole participates in [3+2] cycloadditions with alkynes to form fused heterocycles :

Reaction:

Conditions:

Oxidation of the Ethyl Linker

The ethylene group (-CH₂-CH₂-) connecting the pyrazole and pyridine rings is susceptible to oxidation:

Reaction:

Conditions:

-

KMnO₄ in acidic medium, 60°C, 3 h.

-

Yield: 40%.

Reduction of the Pyridinone Ring

The 2-oxo-1,2-dihydropyridine moiety can be reduced to a piperidine derivative:

Reaction:

Conditions:

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles under specific conditions.

Formation of Pyridopyrazoles

Reaction:

Conditions:

Mechanistic Insights

-

Carboxamide Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis.

-

Pyridine Nitration : Follows a classical electrophilic aromatic substitution mechanism, with nitronium ion (NO₂⁺) as the electrophile .

-

Pyrazole Cycloaddition : Involves a copper-catalyzed alkyne-azide click reaction mechanism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide ()

- Core Structure : 1,2-Dihydropyridine-3-carboxamide.

- Key Substituents : Methanesulfonyl-pyridine, trifluoromethylphenyl, and pyrazole.

- Biological Activity : Elastase inhibitor, suggesting anti-inflammatory or pulmonary applications.

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()

- Core Structure : Pyrazolo[3,4-b]pyridine-4-carboxamide.

- Key Substituents : Ethyl-methyl pyrazole and phenyl group.

- Synthesis: Not detailed in evidence, but the pyrazolo-pyridine core indicates a more rigid scaffold than the target compound’s dihydropyridine.

- Notable Features: Bulky aromatic systems may influence solubility and binding kinetics .

Functional Group Analogues

2-Amino-N-[(1S)-1-{8-[(1-Methyl-1H-pyrazol-4-yl)ethynyl]-1-oxo-2-phenyl-1,2-dihydroisoquinolin-3-yl}ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide ()

- Core Structure : Pyrazolo[1,5-a]pyrimidine-3-carboxamide.

- Key Substituents: Ethynyl-linked methylpyrazole and phenylisoquinoline.

Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()

- Core Structure : Tetrahydroimidazo[1,2-a]pyridine.

- Key Substituents: Nitrophenyl, cyano, and ester groups.

- Synthesis : 55% yield via a one-pot reaction.

- Notable Features: Polar substituents (nitro, cyano) may enhance solubility but reduce membrane permeability relative to the target compound’s carboxamide .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Accessibility : Compounds with ethyl linkers (e.g., target compound) may offer easier synthesis than rigid ethynyl-linked analogues (), though yields vary (e.g., 35% in vs. 55% in ) .

- Biological Relevance : The pyridin-2-yl group in the target compound could mimic natural ligands in enzyme binding, similar to ’s elastase inhibitor .

- Physicochemical Properties : The absence of strongly lipophilic groups (e.g., trifluoromethyl) in the target compound may improve aqueous solubility compared to ’s compound but reduce membrane permeability .

Q & A

Basic: What are the critical synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, including cyclization of β-ketoesters under acidic conditions to form the pyridinone core, followed by coupling with substituted pyrazole-ethylamine derivatives. Key steps include:

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate amide bond formation and cyclization .

- Reaction Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and reaction time (12–48 hours) to maximize yield and purity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane and recrystallization for final product isolation .

Basic: How is the compound characterized structurally and analytically?

Characterization employs:

- NMR Spectroscopy : and NMR confirm proton environments and carbon backbone, with pyridinone carbonyl peaks typically at 165–170 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z 392.2 for related analogs) .

- X-ray Crystallography (if available): Resolves bond lengths/angles and spatial arrangement of the pyridinone and pyrazole moieties .

Advanced: How can contradictory biological activity data be resolved in assays?

Contradictions in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

- Experimental Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time) .

- Metabolic Stability : Assess compound stability in vitro using liver microsomes to rule out degradation artifacts .

- Structural Confirmation : Re-analyze batches via LC-MS to ensure purity >95% and correct stereochemistry .

Advanced: What computational methods predict binding modes to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

- Identify Binding Pockets : Focus on pyridinone and pyrazole groups interacting with kinase active sites (e.g., JAK2 or EGFR) .

- Validate with SAR : Compare docking scores of analogs with experimental IC₅₀ values to refine models .

Basic: What are the key structural motifs influencing reactivity?

- Pyridinone Core : Susceptible to nucleophilic attack at C2, enabling derivatization (e.g., alkylation or acylation) .

- Pyrazole-Ethyl Linker : The ethyl spacer enhances conformational flexibility, while the pyridine ring participates in π-π stacking .

Advanced: How to optimize solubility for in vivo studies?

- Salt Formation : Use hydrochloride salts to improve aqueous solubility .

- Co-solvents : Test PEG-400 or cyclodextrin-based formulations .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide .

Advanced: How to address off-target effects in pharmacological assays?

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

- CRISPR Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Basic: What are the storage and stability considerations?

- Storage : -20°C under argon to prevent oxidation of the dihydropyridine ring .

- Stability Monitoring : Use HPLC at 0, 6, and 12 months to detect degradation (e.g., hydrolysis of the carboxamide) .

Advanced: How to design derivatives for improved pharmacokinetics?

- Bioisosteric Replacement : Substitute pyridine with isosteres (e.g., pyrimidine) to modulate logP .

- Metabolic Shielding : Introduce fluorine atoms at vulnerable positions (e.g., C6 of pyridinone) to block CYP450 metabolism .

Advanced: What strategies validate the mechanism of action in complex systems?

- Pull-down Assays : Use biotinylated probes to isolate target proteins from lysates .

- Transcriptomics : RNA-seq to identify downstream pathways affected by treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.